1,10-Phenanthroline-2-methanol
Overview
Description
1,10-Phenanthroline-2-methanol is a derivative of 1,10-phenanthroline, a nitrogen-containing heterocyclic compound This compound is known for its chelating properties, making it a valuable ligand in coordination chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline-2-methanol can be synthesized through several methods. One common approach involves the Skraup reaction, where 8-aminoquinoline reacts with acrolein in the presence of an oxidizing agent and a catalyst. The reaction conditions typically include high temperatures and strong acidic environments .
Industrial Production Methods: In industrial settings, the synthesis of this compound may utilize deep eutectic solvents as catalysts. This method offers a greener and more economical alternative to traditional processes, reducing the need for harsh chemicals and improving yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1,10-Phenanthroline-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,10-phenanthroline-2-methanol primarily involves its ability to chelate metal ions. By binding to metal ions, it can inhibit metalloproteinases, enzymes that require metal ions for catalytic activity. This inhibition occurs through the removal and chelation of the metal ion, rendering the enzyme inactive . Additionally, its interaction with DNA can lead to the disruption of DNA processes, contributing to its potential anti-tumor effects .
Comparison with Similar Compounds
2,2’-Bipyridine: Another nitrogen-containing heterocyclic compound used as a ligand in coordination chemistry.
1,7-Phenanthroline: A structural isomer of 1,10-phenanthroline with similar chelating properties.
2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at the 2 and 9 positions, enhancing its steric properties.
Uniqueness: 1,10-Phenanthroline-2-methanol is unique due to the presence of the methanol group, which provides additional functionalization possibilities. This modification enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
1,10-phenanthrolin-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-8-11-6-5-10-4-3-9-2-1-7-14-12(9)13(10)15-11/h1-7,16H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUPLOOFFXGMEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=N3)CO)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551545 | |
Record name | (1,10-Phenanthrolin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80551545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37067-10-0 | |
Record name | (1,10-Phenanthrolin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80551545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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